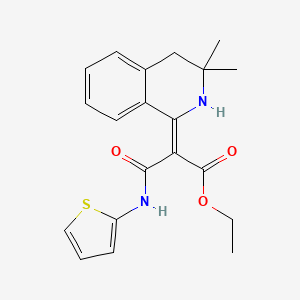![molecular formula C27H30N2O2 B5233833 N,N'-[(phenylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5233833.png)
N,N'-[(phenylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-[(phenylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide, commonly known as DAPMA, is a chemical compound used in scientific research. It is a member of the family of bis(acetamides) and has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.
Mechanism of Action
The mechanism of action of DAPMA is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell cycle progression, leading to apoptosis. It has also been suggested that DAPMA may act as a DNA intercalator, disrupting the structure of DNA and leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that DAPMA has a low toxicity profile and does not have significant effects on normal cells. However, it has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. DAPMA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using DAPMA in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without significant effects on normal cells. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on DAPMA. One area of interest is its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another area of interest is its potential use as a biomaterial for drug delivery or tissue engineering applications. Further studies are needed to fully understand the mechanism of action of DAPMA and its potential applications in various fields.
Synthesis Methods
DAPMA can be synthesized through a multi-step process involving the reaction of 2,6-dimethyl-4-nitroaniline with benzaldehyde followed by reduction with sodium dithionite and acetylation with acetic anhydride. The final product is obtained through recrystallization from ethanol.
Scientific Research Applications
DAPMA has been studied for its potential applications in medicinal chemistry, particularly as a potential anticancer agent. Studies have shown that DAPMA has a cytotoxic effect on cancer cells, including breast cancer cells, by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
N-[4-[(4-acetamido-3,5-dimethylphenyl)-phenylmethyl]-2,6-dimethylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2/c1-16-12-23(13-17(2)26(16)28-20(5)30)25(22-10-8-7-9-11-22)24-14-18(3)27(19(4)15-24)29-21(6)31/h7-15,25H,1-6H3,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPBNFXOGTVAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)C)C(C2=CC=CC=C2)C3=CC(=C(C(=C3)C)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(4-acetamido-3,5-dimethylphenyl)-phenylmethyl]-2,6-dimethylphenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B5233750.png)

![N,N'-bis[3-(methylthio)phenyl]urea](/img/structure/B5233758.png)
![3-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}propanohydrazide](/img/structure/B5233759.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(2-thienylmethyl)amino]nicotinamide](/img/structure/B5233786.png)
![5-(1-cyclohexen-1-ylacetyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5233790.png)
![2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol](/img/structure/B5233801.png)

![4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-2-propylpyrimidine](/img/structure/B5233808.png)
![4-bromo-2-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol](/img/structure/B5233816.png)
![1-(2-furyl)-2-[3-(3-methoxyphenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethanone](/img/structure/B5233824.png)
![ethyl 4-[4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B5233832.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5233834.png)